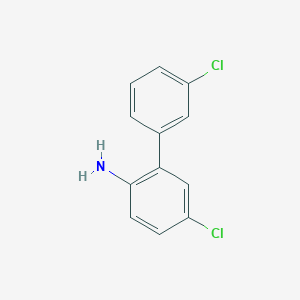

4-Chloro-2-(3-chlorophenyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(3-chlorophenyl)aniline is a chemical compound with the molecular formula C12H9Cl2N and a molecular weight of 238.11 . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2.

Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates . In the presence of arylsulfinic acids, the anodically generated intermediates react with benzenesulfinic acid to produce corresponding derivatives .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Studies have shown that compounds similar to 4-Chloro-2-(3-chlorophenyl)aniline, such as chloroanilines, undergo various degradation processes in environmental settings. The degradation of chloroanilines can occur through microbial action in methanogenic aquifers, where halogens are sequentially replaced by protons through reductive steps catalyzed by microorganisms. This biodegradation process suggests potential pathways for the bioremediation of environments contaminated with chloroaniline-based compounds (Kuhn & Suflita, 1989).

Chemical Synthesis and Material Science

This compound serves as a precursor in the synthesis of various polymeric materials. For instance, new o-hydroxy Schiff bases synthesized from compounds including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been used as quaternization agents to obtain polymeric films with fluorescent properties. These films have potential applications in material science due to their photochromic mechanism and fluorescence, which are influenced by the structure of the salicylideneanil units (Buruianǎ et al., 2005).

Catalysis and Electrochemical Applications

In the realm of catalysis and electrochemical applications, aniline derivatives, including those related to this compound, have been explored for their utility. Rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality have been developed as electrocatalysts for carbon dioxide reduction. The presence of aniline moieties in these complexes significantly enhances their catalytic performance, demonstrating the potential of chlorophenyl aniline derivatives in electrochemical CO2 reduction processes (Talukdar et al., 2020).

Propiedades

IUPAC Name |

4-chloro-2-(3-chlorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQVVVFCJYESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)

![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2665117.png)

![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)

![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2665122.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2665124.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)

![methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2665128.png)